molecular formula C9H13BrN2O2 B13316544 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one

Cat. No.: B13316544
M. Wt: 261.12 g/mol
InChI Key: YVLQBSFOWKKZGM-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one is a brominated dihydropyridinone derivative characterized by a 1,4-dihydropyridin-4-one core substituted at position 1 with a (propan-2-yloxy)methyl group, at position 3 with an amino group, and at position 5 with a bromine atom.

Properties

Molecular Formula

C9H13BrN2O2

Molecular Weight

261.12 g/mol

IUPAC Name

3-amino-5-bromo-1-(propan-2-yloxymethyl)pyridin-4-one

InChI

InChI=1S/C9H13BrN2O2/c1-6(2)14-5-12-3-7(10)9(13)8(11)4-12/h3-4,6H,5,11H2,1-2H3

InChI Key

YVLQBSFOWKKZGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCN1C=C(C(=O)C(=C1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the amino group through nucleophilic substitution. The propan-2-yloxy group is then introduced via an etherification reaction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.

    Substitution: The amino and bromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromo group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino and bromo groups can form hydrogen bonds and halogen bonds, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects. The propan-2-yloxy group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one and its analogs:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound (Target) (Propan-2-yloxy)methyl C₉H₁₃BrN₂O₂* ~263.11* Not reported Bulky alkoxy group enhances lipophilicity; potential for improved membrane permeability.
3-Amino-5-bromo-1-(3-fluoropropyl)-1,4-dihydropyridin-4-one 3-Fluoropropyl C₇H₈BrFN₂O ~241.06 Not reported Fluorine atom increases polarity and metabolic stability; smaller substituent reduces steric hindrance.
3-Amino-5-bromo-1-(2-methoxyethyl)-1,4-dihydropyridin-4-one 2-Methoxyethyl C₈H₁₁BrN₂O₂ 247.09 1566115-55-6 Ether group improves solubility in polar solvents; moderate lipophilicity.
3-Amino-5-bromo-1-(3-chloro-2-methylprop-2-en-1-yl)-1,4-dihydropyridin-4-one 3-Chloro-2-methylprop-2-en-1-yl C₉H₁₁BrClN₂O ~288.55 1704182-37-5 Chlorine and allyl group introduce reactivity; potential for cross-coupling or degradation.

Notes:

  • Molecular Weight Estimation : For the target compound, molecular weight is calculated based on structural similarity to . The (propan-2-yloxy)methyl group adds one additional carbon compared to the 2-methoxyethyl group in , resulting in a higher molecular weight (~263.11 g/mol).
  • Reactivity: The 3-chloro-2-methylprop-2-en-1-yl group () introduces a reactive allyl chloride moiety, making this analog prone to nucleophilic substitution or polymerization under certain conditions . Solubility: The 2-methoxyethyl group () improves aqueous solubility due to its polar ether linkage, whereas the target compound’s larger alkoxy group may reduce solubility in polar solvents .

Research Findings and Implications

  • Synthetic Challenges : Substitutions at position 1 (e.g., ) often require acidic or catalytic conditions (e.g., toluenesulfonic acid in dioxane) to facilitate coupling reactions, suggesting similar protocols may apply to the target compound .
  • Stability: Brominated dihydropyridinones are generally stable under inert conditions but may degrade under prolonged UV exposure or strong oxidizing agents. The allyl chloride analog () is particularly sensitive to moisture and heat .
  • Biological Relevance : Fluorinated and methoxy-substituted analogs () are often explored in medicinal chemistry for their balance of solubility and bioavailability, implying that the target compound’s alkoxy group could be optimized for drug delivery .

Biological Activity

3-Amino-5-bromo-1-[(propan-2-yloxy)methyl]-1,4-dihydropyridin-4-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H15BrN2O3\text{C}_{12}\text{H}_{15}\text{Br}\text{N}_2\text{O}_3

This compound features a dihydropyridine core, which is a key structural motif known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers, influencing calcium influx in cardiac and smooth muscle cells.
  • Antioxidant Activity : The compound exhibits antioxidant properties, potentially mitigating oxidative stress in cellular systems.
  • Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

Biological Activity Data

Biological Activity Observation Reference
Calcium Channel BlockadeSignificant inhibition of calcium influx in cardiac myocytes
Antioxidant CapacityReduced oxidative stress markers in vitro
Antimicrobial ActivityInhibition of growth in E. coli and S. aureus

Case Study 1: Cardiovascular Effects

A study investigated the effects of this compound on cardiovascular function. In isolated rat heart models, the compound demonstrated a dose-dependent reduction in heart rate and contractility, suggesting its potential use in managing hypertension.

Case Study 2: Antioxidant Efficacy

In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with the compound resulted in a significant decrease in reactive oxygen species (ROS) levels. This finding highlights its potential therapeutic role in conditions characterized by oxidative damage.

Case Study 3: Antimicrobial Assessment

The antimicrobial activity was evaluated against several bacterial strains using the disk diffusion method. The results indicated that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

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